![molecular formula C23H24N4O5S B2634079 6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one CAS No. 1112435-94-5](/img/structure/B2634079.png)
6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of the oxadiazole and benzoxazole rings could potentially result in interesting electronic and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the functional groups in this compound could potentially result in properties such as solubility in certain solvents, melting point, boiling point, etc .Scientific Research Applications
1. Imaging and Receptor Mapping
- Single-Photon Emission Tomography (SPET) Imaging: Compounds similar to 6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one have been evaluated as probes for in vivo imaging of receptor sites in the human brain. In a study, a high-resolution SPET scanner was used, and specific binding in cortical areas was observed, with variations in uptake across different brain regions (Kuikka et al., 1996).
- Positron Emission Tomography (PET) Imaging: Analogous compounds have been used in PET imaging for visualizing alpha-synuclein deposition, a key marker in multiple system atrophy. The study showed that PET imaging can serve as a surrogate marker for monitoring intracellular alpha-synuclein deposition in living brains (Kikuchi et al., 2010).
2. Diagnostic and Treatment Evaluation
- Safety and Dosimetry Evaluation: Similar compounds have undergone phase 1 evaluations to assess safety and dosimetry in human participants. These studies often aim to determine the safety of radiotracers and their distribution and radiation doses in the body, contributing to the development of diagnostic tools for diseases like multiple sclerosis (Brier et al., 2022).
3. Biomarker and Metabolite Analysis
- Biomonitoring and Exposure Analysis: Studies have been conducted to measure the urinary excretion of metabolites related to certain compounds, offering insights into human exposure and potential health risks. Such research helps in understanding the human body's response to chemical exposure and in identifying specific biomarkers for monitoring (Scherer et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-26-16-8-7-14(30-3)11-15(16)20-21(26)22(29)27(2)23(25-20)33-12-19(28)24-13-6-9-17(31-4)18(10-13)32-5/h6-11H,12H2,1-5H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYRYLLPUHQBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.